2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid” is a chemical compound with the CAS Number: 69391-35-1. It has a linear formula of C11H9NO3 . This compound is a solid at room temperature and is stored under nitrogen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 203.2 . It is a solid at room temperature and is stored under nitrogen .Scientific Research Applications
Solid-State Melt Isomerization
A study by Martínez-Gudiño et al. (2019) investigated the solid-state melt reaction (SSMR) of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. This eco-friendly process provides insight into thermal rearrangement mechanisms and is relevant for the synthesis of various compounds, including those related to 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid (Martínez-Gudiño et al., 2019).
Synthesis and Antitubercular Activity
Ukrainets et al. (2009) and (2007) conducted research on the synthesis of derivatives of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, exploring their structure, properties, and antitubercular activities. These studies contribute to understanding how structural modifications of compounds like this compound can influence biological activities (Ukrainets et al., 2009); (Ukrainets et al., 2007).
Study of Stereochemical Structures
El-Samahy (2005) investigated the stereochemical structures of various derivatives, including those related to this compound. Understanding the stereochemistry is crucial for the development of therapeutically relevant compounds (El-Samahy, 2005).
Anticonvulsant Activity Studies
Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and evaluated their anticonvulsant activities. This research highlights the potential therapeutic applications of similar compounds in treating convulsive disorders (Kayal et al., 2019).
Calpain Inhibitors
A study by Alonso et al. (2010) on the derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid revealed their potential as calpain inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition could have therapeutic implications (Alonso et al., 2010).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, including derivatives of this compound, and evaluated their analgesic and anti-inflammatory activities. This study contributes to the development of new therapeutic agents (Alagarsamy et al., 2015).
Properties
IUPAC Name |
2-(1-oxo-2H-isoquinolin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)11(15)12-8/h1-5H,6H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFIXVKLRFTKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.